3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea
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Overview
Description
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with urea derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression . The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A nonbenzodiazepine hypnotic with a similar structure but different pharmacological properties.
Eszopiclone: Another nonbenzodiazepine with sedative effects, used for treating insomnia.
Uniqueness
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple phenyl groups and urea moiety contribute to its versatility and potential for various applications .
Properties
Molecular Formula |
C26H27N3O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea |
InChI |
InChI=1S/C26H27N3O/c1-3-29(4-2)26(30)28-25(22-16-10-6-11-17-22)20-24(21-14-8-5-9-15-21)27-23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3,(H,28,30)/b25-20-,27-24? |
InChI Key |
DDTMNHYZRDUNKQ-HULDSIBGSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N/C(=C\C(=NC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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